(R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol
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Overview
Description
®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is a chiral organic compound with a unique structure that includes an amino group and a hydroxyl group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)ketone using a suitable catalyst such as palladium on carbon under mild conditions. The reaction is carried out in the presence of hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol may involve more scalable processes such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by passing the precursor through a reactor containing the catalyst and hydrogen gas.
Chemical Reactions Analysis
Types of Reactions
®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)ketone.
Reduction: Formation of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is investigated for its potential therapeutic properties. It is explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)amine
- ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)ketone
- ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)aldehyde
Uniqueness
®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the tetrahydronaphthalene ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[(6R)-6-amino-5,6,7,8-tetrahydronaphthalen-1-yl]methanol |
InChI |
InChI=1S/C11H15NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-3,10,13H,4-7,12H2/t10-/m1/s1 |
InChI Key |
MCZDRSDRUYHKCH-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=CC=C2CO |
Canonical SMILES |
C1CC2=C(CC1N)C=CC=C2CO |
Origin of Product |
United States |
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